

# SAR-20347: A Technical Overview of a Dual TYK2/JAK1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | SAR-20347 |           |
| Cat. No.:            | B610684   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**SAR-20347** is a potent small molecule inhibitor that demonstrates high affinity for Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1). This dual inhibitory activity positions **SAR-20347** as a compelling candidate for the therapeutic intervention in autoimmune and inflammatory diseases. By selectively targeting TYK2 and JAK1, **SAR-20347** effectively modulates the signaling of key pro-inflammatory cytokines, including Interleukin-12 (IL-12), Interleukin-23 (IL-23), Type I Interferons (IFN- $\alpha$ / $\beta$ ), and Interleukin-22 (IL-22). This technical guide provides an indepth overview of **SAR-20347**, summarizing its inhibitory profile, detailing the experimental protocols for its characterization, and visualizing the core signaling pathways it modulates.

## **Data Presentation: Inhibitory Profile of SAR-20347**

The inhibitory activity of **SAR-20347** against the Janus kinase family was determined using biochemical and cellular assays. The half-maximal inhibitory concentrations (IC50) highlight its potency and selectivity.



| Assay Type                                  | Target                  | IC50 (nM) | Selectivity<br>over TYK2 | Reference |
|---------------------------------------------|-------------------------|-----------|--------------------------|-----------|
| Biochemical<br>Assay                        | TYK2                    | 0.6       | -                        | [1]       |
| JAK1                                        | 23                      | 38.3x     | [1]                      |           |
| JAK2                                        | 26                      | 43.3x     | [1]                      | _         |
| JAK3                                        | 41                      | 68.3x     | [1]                      |           |
| TR-FRET Assay                               | TYK2                    | 13        | -                        | [1]       |
| Cellular Assay<br>(IL-12 induced<br>pSTAT4) | TYK2-dependent          | 126       | -                        | [2]       |
| Cellular Assay<br>(IL-22 induced<br>pSTAT3) | TYK2/JAK1-<br>dependent | 148       | -                        |           |

## **Experimental Protocols**

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the key experiments used to characterize **SAR-20347**.

## Biochemical Kinase Inhibition Assay: <sup>33</sup>P-ATP Competitive Binding Assay

This assay quantifies the ability of a compound to compete with ATP for the active site of a kinase.

Objective: To determine the IC50 of SAR-20347 for TYK2, JAK1, JAK2, and JAK3.

#### Materials:

- Recombinant human TYK2, JAK1, JAK2, and JAK3 enzymes
- Poly (Glu, Tyr) 4:1 peptide substrate



- [y-33P]ATP
- Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl<sub>2</sub>, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
- SAR-20347 serial dilutions
- Filter plates (e.g., Millipore Multiscreen)
- Scintillation counter

#### Procedure:

- Prepare a reaction mixture containing the respective kinase and peptide substrate in kinase buffer.
- Add serial dilutions of SAR-20347 or DMSO (vehicle control) to the reaction mixture in a 96well plate.
- Initiate the kinase reaction by adding [y-33P]ATP.
- Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
- Terminate the reaction by adding a stop solution (e.g., 3% phosphoric acid).
- Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
- Wash the filter plate multiple times with a wash buffer (e.g., 1% phosphoric acid) to remove unincorporated [y-33P]ATP.
- Dry the filter plate and add a scintillation cocktail to each well.
- Measure the radioactivity in each well using a scintillation counter.
- Calculate the percent inhibition for each concentration of SAR-20347 relative to the DMSO control and determine the IC50 value by non-linear regression analysis.[1]



## Cellular Signaling Assay: STAT Phosphorylation by Flow Cytometry

This method measures the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins within cells in response to cytokine stimulation, providing a functional readout of JAK inhibitor activity.

Objective: To assess the inhibitory effect of **SAR-20347** on cytokine-induced STAT phosphorylation.

#### Materials:

- Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., NK-92 for IL-12 signaling).
- Recombinant human cytokines (e.g., IL-12, IL-22, IFN-α).
- SAR-20347 serial dilutions.
- · Cell culture medium.
- Fixation buffer (e.g., 4% paraformaldehyde).
- Permeabilization buffer (e.g., 90% methanol).
- Fluorochrome-conjugated antibodies specific for phosphorylated STATs (e.g., anti-pSTAT4, anti-pSTAT3).
- Flow cytometer.

#### Procedure:

- Culture cells and starve them of cytokines for a defined period to reduce basal signaling.
- Pre-incubate the cells with serial dilutions of SAR-20347 or DMSO for 20-30 minutes at 37°C.[1]
- Stimulate the cells with a specific cytokine for a short period (e.g., 15-30 minutes) at 37°C.



- · Fix the cells by adding fixation buffer.
- Permeabilize the cells with cold permeabilization buffer.
- Stain the cells with a fluorochrome-conjugated anti-phospho-STAT antibody.
- Acquire data on a flow cytometer.
- Analyze the median fluorescence intensity (MFI) of the phospho-STAT signal in the relevant cell population.
- Calculate the percent inhibition of STAT phosphorylation for each SAR-20347 concentration and determine the IC50 value.[3][4][5]

# Signaling Pathways and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by **SAR-20347** and a typical experimental workflow for its evaluation.





Click to download full resolution via product page

Caption: TYK2/JAK1 Signaling Pathway and Point of Inhibition by SAR-20347.





Click to download full resolution via product page

Caption: Experimental Workflow for the Evaluation of SAR-20347.

### **Key Signaling Pathways Modulated by SAR-20347**

- IL-12 Signaling: Primarily mediated by TYK2 and JAK2, leading to the phosphorylation of STAT4. This pathway is crucial for the differentiation of T helper 1 (Th1) cells and the production of IFN-y. While **SAR-20347** is more selective for TYK2 and JAK1, its potent inhibition of TYK2 is sufficient to disrupt IL-12 signaling, as evidenced by the inhibition of IL-12-mediated IFN-y production.[2]
- IL-23 Signaling: This pathway, critical for the maintenance and expansion of Th17 cells, signals through TYK2 and JAK2, leading to the phosphorylation of STAT3. Inhibition of TYK2 by SAR-20347 is expected to attenuate the pro-inflammatory functions of the IL-23/Th17 axis.[6]
- Type I IFN (IFN-α/β) Signaling: Type I interferons signal through the IFNAR1 and IFNAR2 receptor subunits, which are associated with TYK2 and JAK1, respectively. This leads to the phosphorylation of STAT1 and STAT2. **SAR-20347**, by inhibiting both TYK2 and JAK1, is positioned to strongly suppress type I IFN signaling.[6]
- IL-22 Signaling: IL-22 signals through a receptor complex that utilizes JAK1 and TYK2, leading to the phosphorylation of STAT3. This cytokine plays a significant role in epithelial cell proliferation and the production of antimicrobial peptides, particularly in the skin. The dual inhibition of JAK1 and TYK2 by SAR-20347 effectively blocks IL-22-mediated signaling.

### Conclusion

SAR-20347 is a potent dual inhibitor of TYK2 and JAK1 with a clear selectivity profile over other JAK family members. Its mechanism of action, centered on the blockade of key cytokine signaling pathways, has been well-characterized through a series of biochemical and cellular assays. The preclinical data, particularly in models of psoriasis, suggest that the dual inhibition of TYK2 and JAK1 is a promising therapeutic strategy for immune-mediated inflammatory diseases. Further clinical investigation is warranted to fully elucidate the therapeutic potential of SAR-20347.[7][8]



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Inhibition of TYK2 and JAK1 Ameliorates Imiquimod-Induced Psoriasis-like Dermatitis by Inhibiting IL-22 and the IL-23/IL-17 axis PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Flow cytometry–based STAT phosphorylation assay [bio-protocol.org]
- 4. Flow Cytometric Analysis of STAT Phosphorylation | Springer Nature Experiments [experiments.springernature.com]
- 5. uab.edu [uab.edu]
- 6. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. apps.dtic.mil [apps.dtic.mil]
- To cite this document: BenchChem. [SAR-20347: A Technical Overview of a Dual TYK2/JAK1 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610684#sar-20347-as-a-dual-tyk2-jak1-inhibitor]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com